3-(3,5-Dimethylphenyl)-1-propene
Overview
Description
3-(3,5-Dimethylphenyl)-1-propene: is an organic compound characterized by a propene group attached to a 3,5-dimethylphenyl ring
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide, has been reported to target the Tyrosine-protein kinase SYK .
Biochemical Pathways
Similar compounds have been reported to affect the cysteine biosynthetic pathway
Pharmacokinetics
Similar compounds have been analyzed using techniques such as capillary electrophoresis (ce) and high-performance liquid chromatography (hplc), which provide insights into their pharmacokinetic properties .
Result of Action
A compound with a similar structure, 3,5-dimethylphenyl methylcarbamate, is known to be a cholinesterase inhibitor, suppressing the action of acetylcholine esterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-1-propene typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenylmagnesium bromide with allyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-(3,5-Dimethylphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications, such as coatings and adhesives.
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)-2-propene: Similar structure but with a different position of the double bond.
3-(3,5-Dimethylphenyl)-1-butene: Similar structure with an extended carbon chain.
3-(3,5-Dimethylphenyl)-1-propyne: Similar structure with a triple bond instead of a double bond.
Uniqueness: 3-(3,5-Dimethylphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct reactivity and properties
Properties
IUPAC Name |
1,3-dimethyl-5-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQJQRPRDFVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374423 | |
Record name | 3-(3,5-Dimethylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77446-17-4 | |
Record name | 3-(3,5-Dimethylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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